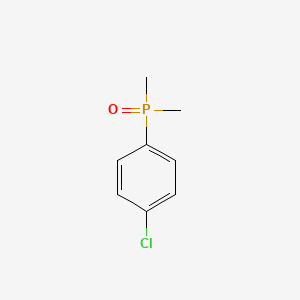

(4-Chlorophenyl)dimethylphosphine oxide

CAS No.:

Cat. No.: VC17208471

Molecular Formula: C8H10ClOP

Molecular Weight: 188.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClOP |

|---|---|

| Molecular Weight | 188.59 g/mol |

| IUPAC Name | 1-chloro-4-dimethylphosphorylbenzene |

| Standard InChI | InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

| Standard InChI Key | XKKOAZYJXMWCHR-UHFFFAOYSA-N |

| Canonical SMILES | CP(=O)(C)C1=CC=C(C=C1)Cl |

Introduction

Structural and Electronic Characteristics

The molecular structure of (4-chlorophenyl)dimethylphosphine oxide features a tetrahedral phosphorus atom coordinated to two methyl groups, a 4-chlorophenyl ring, and an oxygen atom. The chlorine substituent at the para position of the phenyl ring induces electron-withdrawing effects, polarizing the aromatic system and influencing the compound’s reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ ~1.5 ppm in NMR; δ ~20 ppm in NMR) and the aromatic protons (δ ~7.3–7.5 ppm). The phosphorus-oxygen double bond contributes to the compound’s stability, reducing its susceptibility to hydrolysis compared to tertiary phosphines.

Synthesis and Manufacturing

Primary Synthetic Routes

The most common synthesis involves the oxidation of (4-chlorophenyl)dimethylphosphine. This precursor is typically prepared via a Grignard reaction between 4-chlorophenylmagnesium bromide and dimethylphosphinous chloride (), followed by oxidation with hydrogen peroxide or ozone:

Alternative methods include the Arbuzov reaction, where trialkyl phosphites react with 4-chlorobenzyl halides, though this route is less efficient for arylphosphine oxides.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed to mitigate exothermic risks during oxidation, while solvent recovery systems minimize waste. Typical yields exceed 85% under optimized conditions.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 92–94°C |

| Boiling Point | 285°C (decomposes) |

| Solubility in Water | 0.2 g/L (20°C) |

| LogP (Octanol-Water) | 2.1 |

| Vapor Pressure | 0.03 mmHg (25°C) |

The compound’s low water solubility and moderate lipophilicity make it suitable for organic-phase reactions. Its stability under acidic conditions contrasts with its sensitivity to strong bases, which can deprotonate the phosphine oxide group.

Reactivity and Functionalization

Ligand Behavior in Coordination Chemistry

(4-Chlorophenyl)dimethylphosphine oxide acts as a monodentate ligand, coordinating to transition metals via the oxygen atom. Its electron-withdrawing chloro group enhances metal-ligand bond strength, as evidenced in palladium-catalyzed cross-coupling reactions. For example, complexes with Pd(II) show improved catalytic activity in Suzuki-Miyaura couplings compared to triphenylphosphine oxide analogs.

Functional Group Transformations

The phosphine oxide group participates in Staudinger reactions with azides, yielding iminophosphoranes:

Additionally, the chlorine substituent undergoes nucleophilic aromatic substitution with amines or alkoxides, enabling derivatization of the aromatic ring.

Applications in Science and Industry

Catalysis

The compound serves as a precursor for chiral phosphine ligands used in asymmetric hydrogenation. For instance, its reduction to (4-chlorophenyl)dimethylphosphine, followed by coordination to rhodium, produces catalysts for enantioselective ketone reductions.

Medicinal Chemistry

Phosphine oxides are explored as bioisosteres for phosphate groups in drug design. (4-Chlorophenyl)dimethylphosphine oxide has been evaluated as an inhibitor of protein tyrosine phosphatases, with IC values in the micromolar range.

Materials Science

Incorporated into polymers, the compound enhances flame retardancy due to phosphorus’s radical-scavenging properties. Blends with polycarbonates achieve UL94 V-0 ratings at 15 wt% loading.

| Hazard | Precautionary Measure |

|---|---|

| Skin/Irritation | Wear nitrile gloves and goggles |

| Inhalation Risk | Use in fume hood |

| Environmental Toxicity | Avoid aqueous discharge |

The compound exhibits low acute toxicity (LD > 2,000 mg/kg in rats) but may cause cumulative effects with prolonged exposure. Waste disposal should follow protocols for organophosphorus compounds.

Comparative Analysis of Related Phosphine Oxides

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| Triphenylphosphine Oxide | Three phenyl groups | Catalyst ligand, solvent |

| Dimethylphenylphosphine Oxide | One phenyl, two methyl groups | Organic synthesis intermediate |

| Bis(4-fluorophenyl)phosphine Oxide | Two 4-fluorophenyl groups | Medicinal chemistry probes |

(4-Chlorophenyl)dimethylphosphine oxide distinguishes itself through balanced steric bulk and electronic modulation, enabling applications inaccessible to more symmetric analogs.

Future Directions

Research priorities include developing enantioselective synthesis methods and exploring the compound’s utility in photoredox catalysis. Advances in computational chemistry may further elucidate its electronic interactions with transition metals, guiding the design of next-generation catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume